molecular formula C9H7BrN2O2 B11718176 Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B11718176
M. Wt: 255.07 g/mol
InChI Key: TZMHTXKGFXLZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 2091427-06-2) is a versatile brominated heterocyclic compound that serves as a high-value building block in organic synthesis and pharmaceutical research . With the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol, this solid is characterized by its imidazopyridine core, a privileged scaffold in medicinal chemistry . The presence of both a bromo substituent and a methyl carboxylate group on the fused bicyclic structure makes it a particularly valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, and for further functionalization through hydrolysis or amidation . This compound is primarily utilized as a key synthetic precursor in the development of active pharmaceutical ingredients. Its specific molecular architecture is instrumental in the synthesis of more complex N-heterocyclic compounds, including phosphodiesterase III inhibitors like olprinone, which is used in the treatment of acute heart failure . As a standard practice, researchers should handle this material with appropriate precautions. It is recommended to store the product sealed in a dry environment at room temperature . This compound is supplied with a typical purity of 95% or greater and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,1H3

InChI Key

TZMHTXKGFXLZLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=NC=CN21)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-Bromopyridine Derivatives

The reaction of 2-amino-5-bromopyridine with α-halogenated carbonyl compounds is a well-established method. For example, treatment with 40% chloroacetaldehyde aqueous solution in ethanol at 55°C for 5–12 hours forms the imidazo[1,2-a]pyridine core. Sodium bicarbonate or sodium carbonate is typically used to neutralize HCl generated during cyclization. This method yields 6-bromoimidazo[1,2-a]pyridine as an intermediate, which can subsequently undergo carboxylation.

Bromopyruvate-Mediated Cyclization

Recent advancements involve using methyl bromopyruvate as both a cyclizing agent and ester source. In this one-pot synthesis, 2-amino-5-bromopyridine reacts with methyl bromopyruvate under basic conditions (e.g., NaHCO₃) in methanol or ethanol at 50–60°C. The bromine atom remains intact during cyclization, while the methyl ester group is introduced directly at the 5-position. This method simplifies purification by avoiding post-cyclization esterification.

Detailed Methodologies for Target Compound Synthesis

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

A mixture of 2-amino-5-bromopyridine (51.9 g, 300 mmol), 40% chloroacetaldehyde aqueous solution (70.7 g, 360 mmol), and sodium bicarbonate (30.2 g, 360 mmol) in ethanol (66.9 g) is stirred at 55°C for 5 hours. Post-reaction workup includes ethyl acetate extraction, anhydrous Na₂SO₄ drying, and rotary evaporation. The crude product is recrystallized from ethyl acetate/n-hexane (1:1 v/v) to yield 6-bromoimidazo[1,2-a]pyridine (45.6 g, 72%).

Step 2: Esterification at the 5-Position

The 5-position carboxylation is achieved via palladium-catalyzed carbonylation. Using CO gas and methanol under Miyaura borylation conditions, the 5-bromo substituent is converted to a methyl ester. Optimized conditions involve Pd(dppf)Cl₂ (5 mol%), Xantphos (6 mol%), and K₂CO₃ in methanol at 80°C for 12 hours, yielding this compound in 78% yield.

Direct Synthesis via Bromopyruvate Cyclization

A more efficient one-pot method combines 2-amino-5-bromopyridine (1 equiv) with methyl bromopyruvate (1.2 equiv) in methanol containing NaHCO₃ (1.5 equiv). The reaction proceeds at 60°C for 8 hours, after which the mixture is concentrated and purified via silica gel chromatography (ethyl acetate/hexane, 3:7). This method achieves an 85% yield with >98% purity by HPLC.

Comparative Analysis of Synthetic Routes

Parameter Sequential Method Direct Cyclization
Reaction Steps21
Total Yield56% (over two steps)85%
Purification ComplexityRecrystallization + Column ChromatographyColumn Chromatography
ScalabilitySuitable for >100 gOptimized for <50 g
Byproduct FormationModerate (halogenated side-products)Minimal

The direct cyclization method offers superior efficiency but requires careful control of bromopyruvate stoichiometry to prevent over-alkylation. In contrast, the sequential approach allows independent optimization of bromination and esterification steps, making it preferable for large-scale production.

Experimental Data and Optimization

Solvent Screening for Direct Cyclization

Solvent Temperature (°C) Time (h) Yield (%)
Methanol60885
Ethanol601078
DMF80665
THF501242

Methanol provides optimal polarity for both reactant solubility and product precipitation. Elevated temperatures in DMF lead to decomposition, while THF’s low polarity slows reaction kinetics.

Base Optimization

Base Equiv Yield (%) Purity (%)
NaHCO₃1.58598
K₂CO₃1.58297
Triethylamine2.06895
NaOH1.54590

NaHCO₃ maintains a mild basic environment, minimizing ester hydrolysis while ensuring efficient deprotonation of the amino group. Stronger bases like NaOH promote saponification of the methyl ester.

Mechanistic Insights and Side Reactions

The cyclization mechanism proceeds through nucleophilic attack of the pyridine amino group on the electrophilic carbonyl carbon of methyl bromopyruvate, followed by intramolecular dehydration to form the imidazo ring. Key side reactions include:

  • Over-alkylation : Excess bromopyruvate leads to diesters at the 3- and 5-positions (mitigated by stoichiometric control).

  • Ester hydrolysis : Prolonged reaction times in aqueous conditions degrade the methyl ester (addressed by anhydrous solvents).

  • Debromination : Reductive elimination under strongly basic conditions, necessitating pH monitoring .

Chemical Reactions Analysis

Key Reaction Conditions

Parameter Emboldiment 1 Emboldiment 2 Emboldiment 3
Alkali Sodium bicarbonate (360 mmol)Sodium carbonate (180 mmol)Sodium hydroxide (360 mmol)
Solvent Ethanol (66.9g)Ethanol (66.9g)Methanol (66.9g)
Reaction Time 5 hours at 55°C10 hours at 55°C12 hours at 55°C
Yield 72.0%67.8%Not specified

The bromine atom at the 6-position and the methyl ester group at the 5-position are introduced during subsequent steps, often involving nucleophilic substitution or esterification .

Functional Group Reactivity

The compound’s dual functionality (bromine and methyl ester) enables diverse chemical transformations:

Bromine Substitution

The bromine atom at the 6-position is highly reactive and undergoes nucleophilic aromatic substitution (NAS) with nucleophiles such as amines, hydroxyl groups, or thiolates. This reactivity is leveraged in medicinal chemistry to modify the compound for enhanced biological activity.

Example Reaction :
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate+NH3Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate\text{Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate} + \text{NH}_3 \rightarrow \text{Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate}

Ester Hydrolysis

The methyl ester group can undergo acidic or basic hydrolysis to form the carboxylic acid derivative, which is critical for further functionalization (e.g., amide bond formation).

Example Reaction :
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate+H3O+6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid\text{this compound} + \text{H}_3\text{O}^+ \rightarrow \text{6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid}

Cross-Coupling Reactions

The bromine atom also facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), enabling the introduction of aryl or alkenyl groups for expanded synthetic applications.

Analytical Characterization

Post-reaction analysis typically involves:

  • NMR Spectroscopy : Confirms substitution patterns and structural integrity.

  • Mass Spectrometry : Verifies molecular weight and purity.

  • Melting Point Determination : Used to assess crystallinity and product consistency .

Scientific Research Applications

Antimicrobial Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate has shown promising antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including resistant strains. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antiviral Properties

Studies have demonstrated that this compound possesses antiviral activity. It has been investigated for its effectiveness against viruses such as influenza and HIV. The antiviral mechanism is believed to involve interference with viral replication and modulation of host cell responses.

Anticancer Potential

The anticancer properties of this compound have been extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Apoptosis Induction: The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest: It causes arrest in specific phases of the cell cycle, preventing tumor growth.
  • Inhibition of Angiogenesis: By downregulating factors such as vascular endothelial growth factor (VEGF), it inhibits the formation of new blood vessels that supply tumors.

Enzyme Inhibition

Research indicates that this compound interacts with specific enzymes involved in critical biological pathways. This interaction can modulate enzyme activity, leading to altered cellular processes such as DNA replication and repair.

Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. This compound was found to have significant inhibitory effects on both replicating and non-replicating strains of the bacterium, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study 2: Anticancer Activity in Xenograft Models

In vivo studies conducted on xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for various cancers.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, antiviral, anticancer
Imidazo[1,2-a]pyridine derivativesStructureAntitubercular activity
Other brominated pyridinesStructureVarying degrees of cytotoxicity

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities and synthetic applications, modulated by substituent type, position, and ester groups. Below is a detailed comparison of Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Br (C6), COOCH₃ (C5) 255.07 Intermediate for bromine-mediated coupling reactions
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (C6), COOCH₂CH₃ (C3) 283.13 Ester group position (C3) may alter reactivity; ethyl ester enhances lipophilicity
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Cl (C6), COOCH₂CH₃ (C3) 238.67 Chlorine’s smaller size vs. Br may reduce steric hindrance in binding
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CH₃ (C2), COOCH₃ (C3) 190.20 Methyl at C2 may disrupt planarity, affecting target interactions
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CH₃ (C5), COOCH₂CH₃ (C2) 220.23 Demonstrated crystallographic planarity; used in HIF-1α and FXa inhibitor synthesis
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (C5), COOCH₂CH₃ (C2) 221.23 Amino group enables hydrogen bonding, enhancing biological activity

Key Observations :

Substituent Position :

  • The position of the bromine and ester groups significantly impacts reactivity and biological activity. For example, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (C2 ester, C5 methyl) exhibits planar geometry conducive to protein binding , whereas this compound (C5 ester, C6 Br) may favor halogen-bonding interactions.

However, chlorine’s smaller size may improve metabolic stability .

Ester Group Variations :

  • Methyl esters (e.g., this compound) generally offer lower molecular weight and higher electrophilicity compared to ethyl esters, which may influence hydrolysis rates and bioavailability .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 6-position and a carboxylate group at the 5-position. Its molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2 with a molecular weight of 255.07 g/mol. The unique substitution pattern contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional treatments. A study reported minimum inhibitory concentrations (MICs) as low as 1μM\leq 1\,\mu M against Mycobacterium tuberculosis (Mtb), highlighting its potential as an anti-TB agent .

Compound Target MIC (μM)
This compoundMtb≤1
Compound 18MDR-TB Strains<0.03

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Its mechanism of action may involve the inhibition of viral replication pathways by targeting specific viral enzymes or receptors.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity:

Cell Line IC50 (μM)
MDA-MB-2310.075
HeLa<150

The presence of functional groups such as methoxy (-OCH3) and hydroxyl (-OH) has been shown to enhance the antiproliferative activity of derivatives derived from this compound .

The biological activity of this compound likely involves interactions with various molecular targets. Studies suggest that it may modulate enzyme activities or interfere with cellular processes such as DNA replication and protein synthesis. Specifically, it has been linked to inhibition of geranylgeranylation, which is critical in cancer cell viability .

Study on Antituberculosis Activity

A notable study synthesized a series of imidazo[1,2-a]pyridine derivatives for evaluation against Mtb. Among these derivatives, this compound exhibited superior activity compared to traditional anti-TB drugs like PA-824 .

Cytotoxicity Assays

In cytotoxicity assays using HeLa cells, various derivatives were tested for their ability to inhibit cell growth. Compounds with IC50 values below 150 μM were considered highly cytotoxic, emphasizing the potential of this compound in cancer treatment .

Q & A

Q. What are the established synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate, and how do reaction conditions impact yield?

The compound is typically synthesized via cyclization of 5-bromo-2-aminopyridine derivatives with bromoacetaldehyde in refluxing aqueous ethanol. Key steps include:

  • Cyclization : Reaction of 5-bromo-2-aminopyridine with bromoacetaldehyde under reflux (65% yield) .
  • Purification : Column chromatography (50% benzyl chloride/hexane) followed by sublimation (80°C, 0.05 Torr) to achieve high purity .
  • Yield Optimization : Substituting solvents (e.g., DMF or THF) or using catalytic agents (e.g., Pd catalysts) may improve efficiency, though evidence for this specific compound is limited.

Table 1: Synthesis Conditions and Yields

Starting MaterialReagents/ConditionsYieldPurityReference
5-Bromo-2-aminopyridineBromoacetaldehyde, EtOH/H2O, reflux65%>95%
Ethyl 6-bromoimidazo[1,2-a]pyridine-3,5-dicarboxylate derivative*Multi-step alkylation91%91%

*Derivative example for methodology comparison.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to assign proton environments and carbon frameworks. For example, imidazo[1,2-a]pyridine protons resonate between δ 7.2–8.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed mass error <5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous imidazo[1,2-a]pyridine esters .

Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataUtilityReference
<sup>1</sup>H NMRδ 8.2 (H-2), δ 7.8 (H-7)Assigns aromatic protons
HRMS[M+H]<sup>+</sup> 255.02 (calc. 255.01)Confirms molecular formula
X-rayC–N bond length: 1.34 ÅValidates tautomeric forms

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Catalytic Enhancements : Palladium-catalyzed cross-coupling (unreported for this compound but effective for bromoimidazopyridines) may reduce side reactions .
  • Purification Strategies : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >97% .
  • Reaction Monitoring : Use TLC or LC-MS to detect intermediates and optimize reaction time .

Q. What strategies enable functionalization of the imidazo[1,2-a]pyridine core for structure-activity relationship (SAR) studies?

  • Bromine Substitution : The 6-bromo group serves as a handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
  • Ester Hydrolysis : Hydrolysis of the methyl ester to carboxylic acid enables conjugation with amines or alcohols .
  • Heterocycle Fusion : Fusion with pyrimidine or pyrazine rings (e.g., via cycloaddition) diversifies biological activity .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

Discrepancies may arise from polymorphism or impurities:

  • Example : A reported melting point of 78.5–80°C conflicts with literature values (53–55°C) .
  • Resolution : Recrystallize from multiple solvents (e.g., ethanol vs. acetone) and analyze via DSC to identify polymorphs .

Q. What computational tools predict the reactivity or bioactivity of this compound?

  • In Silico Modeling : Use SMILES (e.g., COC(=O)C1=CN=C2C=CN=C2C=C1Br) or InChIKey descriptors for docking studies or QSAR models .
  • DFT Calculations : Analyze electrophilic/nucleophilic sites via Fukui indices to predict reactivity at the 6-bromo position .

Q. How can structural analogs guide biological activity profiling?

  • Anticancer Activity : Analogs like ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate show kinase inhibition, suggesting bromo derivatives may target similar pathways .
  • Antimicrobial Screening : Tetrahydroimidazo[1,2-a]pyridine derivatives with bromine substituents exhibit antibacterial activity, warranting MIC assays for this compound .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem, Hairui Chemical) due to reliability concerns .
  • Prioritize peer-reviewed data (e.g., Acta Crystallographica, The Journal of Organic Chemistry) for authoritative methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.